
3-(Butyltellanyl)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Butyltellanyl)thiophene is an organotellurium compound featuring a thiophene ring substituted with a butyltellanyl group at the third position. Thiophene derivatives are known for their diverse applications in organic electronics, medicinal chemistry, and materials science due to their unique electronic properties and structural versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butyltellanyl)thiophene typically involves the introduction of a butyltellanyl group to a thiophene ring. One common method is the reaction of thiophene with butyltellanyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the tellurium compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring safe handling of tellurium compounds, which can be toxic.
化学反应分析
Types of Reactions
3-(Butyltellanyl)thiophene can undergo various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form telluroxides or tellurones.
Reduction: The tellurium atom can be reduced to a lower oxidation state.
Substitution: The butyltellanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
Oxidation: Products include telluroxides and tellurones.
Reduction: Products include lower oxidation state tellurium compounds.
科学研究应用
3-(Butyltellanyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organotellurium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique electronic properties.
Industry: Utilized in the development of organic semiconductors and other electronic materials.
作用机制
The mechanism of action of 3-(Butyltellanyl)thiophene depends on its application. In biological systems, it may interact with cellular components through its tellurium atom, which can form bonds with sulfur-containing biomolecules. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. In electronic applications, the compound’s unique electronic properties, such as its ability to donate or accept electrons, make it useful in the development of semiconductors and other electronic devices .
相似化合物的比较
Similar Compounds
3-(Butylthio)thiophene: Similar structure but with a sulfur atom instead of tellurium.
3-(Butylselanyl)thiophene: Similar structure but with a selenium atom instead of tellurium.
3-(Butylsulfonyl)thiophene: Similar structure but with a sulfonyl group instead of tellurium.
Uniqueness
3-(Butyltellanyl)thiophene is unique due to the presence of the tellurium atom, which imparts distinct electronic properties compared to sulfur or selenium analogs. Tellurium’s larger atomic size and different electronegativity can lead to different reactivity and stability, making this compound a valuable compound for specific applications in materials science and medicinal chemistry .
属性
CAS 编号 |
73550-39-7 |
|---|---|
分子式 |
C8H12STe |
分子量 |
267.8 g/mol |
IUPAC 名称 |
3-butyltellanylthiophene |
InChI |
InChI=1S/C8H12STe/c1-2-3-6-10-8-4-5-9-7-8/h4-5,7H,2-3,6H2,1H3 |
InChI 键 |
JIJISVNXPPCASC-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Te]C1=CSC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


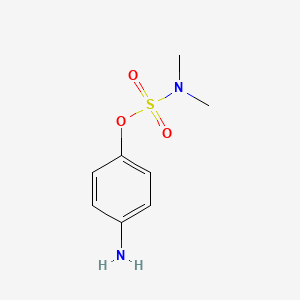
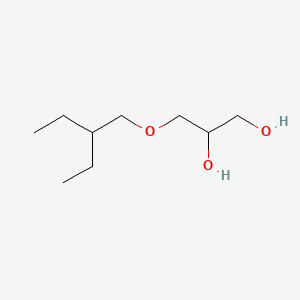

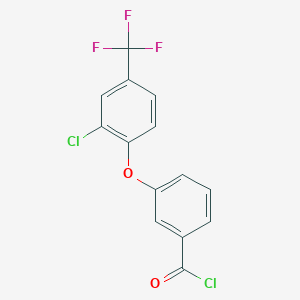
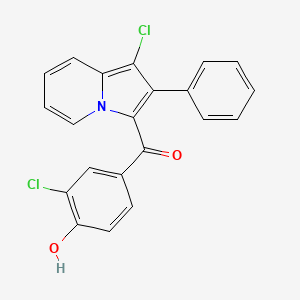

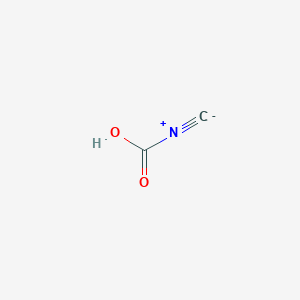
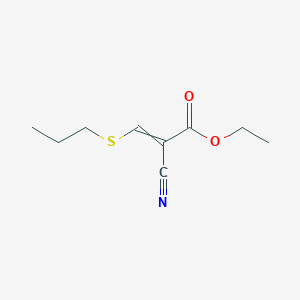
![Propanedioic acid, [1-(methoxycarbonyl)-1H-indol-3-yl]-, dimethyl ester](/img/structure/B14445119.png)
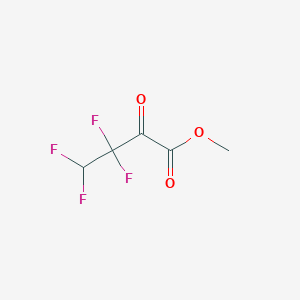

![2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dipropylazanium;chloride](/img/structure/B14445128.png)

![3,4-Dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14445134.png)
